N-(2-methylphenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide
Overview
Description
N-(2-methylphenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide, also known as MPTA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience. In
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated calcium channels. This compound has also been found to interact with the GABAergic system and the opioid system, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In animal models, this compound has been shown to decrease pain sensitivity, reduce inflammation, and prevent seizures. This compound has also been found to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methylphenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide in lab experiments is its versatility. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Additionally, this compound has been found to be relatively safe and non-toxic in animal models. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its accessibility to researchers who do not have expertise in organic chemistry.
Future Directions
There are several future directions for research on N-(2-methylphenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide. One area of interest is the potential use of this compound as a treatment for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its effects on the brain. Additionally, research on the use of this compound as a diagnostic tool for cancer is an area of interest. Further studies are needed to determine the specificity and sensitivity of this compound for different types of cancer. Finally, research on the synthesis of this compound and its derivatives may lead to the development of new pharmacological tools with unique biochemical and physiological effects.
Conclusion
In conclusion, this compound is a valuable tool for scientific research due to its versatile biochemical and physiological effects. Its potential use in the treatment of neurodegenerative diseases and as a diagnostic tool for cancer makes it an area of interest for future research. While the complex synthesis method may limit its accessibility to some researchers, its safety and non-toxicity in animal models make it a valuable tool for those who have expertise in organic chemistry.
Scientific Research Applications
N-(2-methylphenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide has been used in scientific research for its potential as a pharmacological tool. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant properties in animal models. This compound has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound has been investigated for its potential as a diagnostic tool for cancer.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-7-3-6-10-16(12)19-17(22)11-23-18-15-9-5-4-8-14(15)13(2)20-21-18/h3-10H,11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXCKRBGQOOWOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C3=CC=CC=C32)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322742 | |
Record name | N-(2-methylphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726595 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
354539-87-0 | |
Record name | N-(2-methylphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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